benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a piperazine ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the protection of the NH group using a tert-butyl group, followed by the reaction with mesyl chloride and subsequent treatment with sodium cyanide to yield the protected piperazine derivative .
Industrial Production Methods
In industrial settings, the production of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Scientific Research Applications
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other bioactive molecules .
Mechanism of Action
The mechanism of action of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to act as a scaffold, facilitating the binding of pharmacophoric groups to the target macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
- ®-1-BOC-3-(Hydroxymethyl)piperazine
- Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Uniqueness
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and hydroxymethyl groups. These features enhance its versatility as an intermediate in the synthesis of various bioactive compounds, making it a valuable tool in medicinal chemistry and drug development .
Biological Activity
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, also known by its CAS number 930837-03-9, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, interacts with various biological targets, making it a subject of interest in drug development and biochemical research.
The molecular formula of this compound is , with a molecular weight of approximately 250.294 g/mol. The compound features a piperazine ring, which is crucial for its biological activity, as it serves as a scaffold for binding to pharmacophoric groups that interact with enzymes and receptors.
Key Structural Features:
- Piperazine Ring: Facilitates interaction with biological macromolecules.
- Hydroxymethyl Group: Potentially enhances solubility and reactivity.
- Benzyl Ester Functionality: Contributes to the compound's lipophilicity and binding affinity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine structure allows for modulation of the activity of these targets, influencing various biochemical pathways associated with diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction:
- The compound has been studied for its ability to modulate enzyme activity, particularly in the context of metabolic pathways relevant to neurological disorders and cancer.
- Receptor Binding:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Modulation:
A study demonstrated that this compound could effectively inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of certain neurotransmitters in animal models. This suggests potential applications in treating mood disorders. -
Pharmacokinetic Profiles:
Research on pharmacokinetics indicates that this compound has favorable absorption characteristics, with studies showing significant bioavailability in various animal models .
Applications in Pharmaceutical Development
The versatility of this compound makes it an important intermediate in the synthesis of complex organic molecules. Its potential applications include:
- Drug Development: As a key intermediate for drugs targeting neurological disorders and cancer therapies.
- Research Applications: Used in studies investigating enzyme interactions and receptor binding mechanisms.
Comparative Analysis
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | C₁₃H₁₈N₂O₃ | 250.294 g/mol | Modulates enzyme/receptor activity |
Related Piperazine Derivative | Varies | Varies | Varies; often similar mechanisms |
Properties
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJXEXNZWQHBJ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190155 | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930837-03-9 | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930837-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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